[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The dimethylphenyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is attached via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, appropriate solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activities. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-1-propanone
- 1-(3,4-Dimethylphenyl)propan-1-one
- 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide
Comparison: Compared to these similar compounds, 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H20N4O/c1-12-6-7-14(10-13(12)2)20-11-15(17-18-20)16(21)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
JJMAAVXBLVMYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.